GPR88 Agonist Potency: RTI-13951-33 vs. (1R,2R)-2-PCCA in cAMP Functional Assays
RTI-13951-33 demonstrates 24-fold to 35-fold higher potency than the earlier GPR88 agonist (1R,2R)-2-PCCA in cellular cAMP functional assays. While (1R,2R)-2-PCCA exhibits EC₅₀ values ranging from 603 nM to 877 nM depending on assay conditions, RTI-13951-33 consistently achieves an EC₅₀ of 25 nM under standardized in vitro cAMP assay conditions [1][2]. This potency improvement translates directly to enhanced signal-to-noise ratio in functional assays and enables lower compound consumption per experiment.
| Evidence Dimension | GPR88 agonist potency (cAMP functional assay) |
|---|---|
| Target Compound Data | EC₅₀ = 25 nM |
| Comparator Or Baseline | (1R,2R)-2-PCCA: EC₅₀ = 603–877 nM |
| Quantified Difference | 24- to 35-fold improvement in potency |
| Conditions | In vitro cAMP functional assay in GPR88-expressing cells |
Why This Matters
The 24- to 35-fold potency improvement reduces compound quantity required per assay by >95%, lowering procurement costs and enabling more extensive experimental designs.
- [1] Jin C, Decker AM, Makhijani VH, Besheer J, Darcq E, Kieffer BL, Maitra R. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake. J Med Chem. 2018;61(15):6748-6758. View Source
- [2] Dzierba CD, Bi Y, Dasgupta B, Hartz RA, Ahuja V, Cianchetta G, et al. Design, Synthesis, and Evaluation of Phenylglycine and Phenylalanine Derived GPR88 Agonists. Bioorg Med Chem Lett. 2015;25(7):1448-1452. View Source
